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Comparison of Anti-tyrosinase Activity

The table below summarizes the experimental inhibition data for three derivatives, using L-Tyrosine and L-
DOPA as substrates [1].

ICs0 (L- ICs0 (L- Inhibition Mechanism (from Molecular
Compound Name ] )

Tyrosine) DOPA) Docking)
4-Chlorocinnamic Acid 1.25 mM 1.98 mM Binds with residues in the active center;
(4-CCA) does not chelate copper directly.
4-Ethoxycinnamic Acid 1.37 mM 2.31 mM Can chelate one of the copper ions in the
(4-ECA) active site.
4-Nitrocinnamic Acid (4- 1.10 mM 1.69 mM Can chelate one of the copper ions in the
NCA) active site.

Key Findings: The study concluded that 4-Chlorocinnamic acid showed potent inhibitory activity on
tyrosinase. While its ICso values were not the lowest among the tested compounds, its unique mechanism of
interacting with the active center residues without directly binding to copper could be advantageous for the

design of specific, non-competitive inhibitors [1].
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Experimental Protocols Cited

The comparative data above was generated using the following key experimental methodologies [1]:

e Enzymatic Activity Assay: Tyrosinase activity was measured spectrophotometrically by monitoring
the formation of the dopachrome product at 475 nm. The reaction mixture contained the substrate (L-
Tyrosine or L-DOPA) and the inhibitor (the cinnamic acid derivative) in phosphate buffer.

¢ Fluorescence Quenching: The interaction between the derivatives and tyrosinase was investigated
using fluorescence spectroscopy. The study confirmed that the quenching mechanism was static,
indicating the formation of a complex between the inhibitor and the enzyme.

e Molecular Docking: The binding modes of the derivatives were simulated using a computational
docking approach. The results indicated that 4-ECA and 4-NCA could chelate the copper ion in the
active site, while 4-CCA interacted with key residues nearby.

The following workflow outlines the multi-technique validation approach described in the research:

Study Objective:
Investigate Tyrosinase
Inhibition

Confirm Inhibitory Effect Determine ICso and Analyze Quenching Mechanism Probe Direct Interaction Predict Binding Pose
Y Inhibition Constants (Ki) and Binding with Active Site Copper and Residue Interactions

Integrated Conclusion:
Inhibition Mechanism
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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